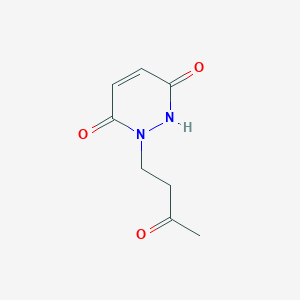

1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione

Description

1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione is a pyridazinedione derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms and two ketone groups. The compound features a 3-oxobutyl substituent at the N1 position, which distinguishes it from simpler analogs like maleic hydrazide (1,2-dihydropyridazine-3,6-dione). Its synthesis likely involves reactions with maleic anhydride or hydrazine derivatives, similar to related compounds .

Properties

IUPAC Name |

2-(3-oxobutyl)-1H-pyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-6(11)4-5-10-8(13)3-2-7(12)9-10/h2-3H,4-5H2,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZIAVBBNVOJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1C(=O)C=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Hydrazine Condensation

Procedure :

-

Maleic anhydride reacts with 3-oxobutylhydrazine under acidic reflux conditions (e.g., HCl, 110–120°C) to form the pyridazinedione core.

-

Challenges include the instability of 3-oxobutylhydrazine, necessitating in situ generation or protective group strategies.

Example :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the hydrazine’s NH₂ group on the anhydride carbonyl, followed by cyclization and dehydration.

Post-Condensation N-Alkylation

This two-step method first synthesizes the parent 1,2-dihydropyridazine-3,6-dione, followed by N-alkylation.

Synthesis of Parent Pyridazinedione

Procedure :

-

Maleic anhydride and hydrazine hydrate condense in aqueous HCl to yield 1,2-dihydropyridazine-3,6-dione.

Example :

N-Alkylation with 3-Oxobutyl Agents

Procedure :

-

The parent compound is alkylated using 3-oxobutyl bromide or iodide in polar aprotic solvents (DMF, THF) with bases (K₂CO₃, NaH).

Example :

Limitations :

Competing O-alkylation may occur, requiring careful control of base strength and stoichiometry.

Multi-Component Reactions (MCRs)

MCRs enable one-pot synthesis by combining maleic anhydride, hydrazine, and 3-oxobutyl precursors.

Catalytic Enamine Formation

Procedure :

-

Proline triflate catalyzes a Knoevenagel-Michael cascade between maleic anhydride, hydrazine, and methyl vinyl ketone (MVK).

Example :

Mechanism :

-

Knoevenagel condensation forms an α,β-unsaturated intermediate.

-

Michael addition of hydrazine and subsequent cyclization yields the product.

Michael Addition Strategies

The 3-oxobutyl group is introduced via conjugate addition to preformed pyridazinediones.

Direct Michael Addition

Procedure :

Example :

Note :

Regioselectivity is controlled by the electron-deficient nature of the pyridazinedione ring.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Direct Condensation | One-step, high atom economy | Requires unstable hydrazines | 60–75% | Moderate |

| Post-Condensation Alkylation | Flexible, uses stable intermediates | Competing O-alkylation | 50–65% | High |

| MCRs | One-pot, reduced purification | Catalyst sensitivity | 65–72% | Moderate |

| Michael Addition | Mild conditions | Longer reaction times | 60–68% | Low |

Chemical Reactions Analysis

1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the dione functionality to diols.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized pyridazine derivatives .

Scientific Research Applications

1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyridazine derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The pyridazinedione core (C₄H₄N₂O₂) is conserved across analogs, but substituents at the N1 position and functional group modifications critically influence properties:

Serotonin Receptor Affinity

- 1-Phenyl Derivatives (9a-d) : Exhibit moderate affinity for 5HT₁ₐ/5HT₂ₐ receptors (Ki ~ 10–100 nM), with spacer length (propyl vs. butyl) influencing selectivity .

- 1-(3-Oxobutyl) Derivative : Unreported receptor data, but the ketone group may mimic carbonyl interactions in receptor binding.

Antimicrobial and Antiproliferative Effects

- Thiazolyl Derivatives (5d-f) : Show MIC values of 4–16 µg/mL against antibiotic-resistant Staphylococcus aureus due to thiazole’s electron-deficient ring .

- Bromo Derivatives (e.g., 4-Bromo) : Demonstrated IC₅₀ values < 10 µM in cancer cell lines, attributed to DNA alkylation or kinase inhibition .

Structural Insights

Physicochemical Properties

Biological Activity

1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione, also known by its CAS number 16705-12-7, is a compound with significant biological interest due to its diverse pharmacological properties. Its molecular formula is C8H10N2O3, and it has a molecular weight of 182.18 g/mol. This article aims to explore the biological activity of this compound through various studies and data analyses.

The compound exhibits several notable chemical properties:

- Molecular Weight : 182.18 g/mol

- LogP : -1.21 (indicating low lipophilicity)

- Polar Surface Area : 57.69 Ų

- H-bond Acceptors/Donors : 5/1

These properties suggest that the compound may have favorable characteristics for biological activity, particularly in terms of solubility and interaction with biological membranes.

Antioxidant Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit antioxidant properties, which can mitigate oxidative stress in various biological systems. For instance, studies have shown that similar compounds can reduce reactive oxygen species (ROS) levels in cellular models, suggesting potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

This compound has been associated with anti-inflammatory activity. In vitro assays demonstrate that it can inhibit lipoxygenase activity, a key enzyme in the inflammatory pathway. This inhibition may lead to reduced production of pro-inflammatory mediators .

Hypolipidemic Properties

The compound has shown promise in lowering lipid levels in animal models. Studies involving substituted oxazine derivatives indicate that these compounds can significantly reduce serum cholesterol and triglyceride levels, thereby suggesting potential therapeutic effects against hyperlipidemia .

Case Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

| Study | Objective | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antioxidant Activity | Cellular ROS measurement | Significant reduction in ROS levels at concentrations >10 µM |

| Study 2 | Anti-inflammatory Effects | Lipoxygenase inhibition assay | IC50 value of 15 µM indicating effective inhibition |

| Study 3 | Hypolipidemic Effects | Animal model (rats) | Reduction in total cholesterol by 25% after 4 weeks of treatment |

These studies underscore the potential of this compound as a therapeutic agent across multiple health conditions.

The biological activities of this compound are believed to stem from its ability to modulate key signaling pathways involved in inflammation and oxidative stress. Specifically:

- Antioxidant Mechanism : The compound may enhance the activity of endogenous antioxidant enzymes or scavenge free radicals directly.

- Anti-inflammatory Mechanism : By inhibiting lipoxygenase, it reduces the synthesis of leukotrienes and other inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione, and how can reaction parameters be optimized?

- Methodology : The synthesis of dihydropyridazinedione derivatives typically involves cyclocondensation of hydrazines with diketones or anhydrides. For example, 4-substituted analogs are synthesized by reacting maleic anhydride derivatives with hydrazine hydrate under reflux (e.g., 100°C for 5 hours in water/dimethyl ether) . Optimization includes solvent selection (acetic acid improves yields due to higher boiling points and catalytic effects compared to ethanol ), stoichiometric control of hydrazine, and purification via recrystallization. For 1-(3-Oxobutyl) substitution, a Mitsunobu reaction or alkylation of the core dihydropyridazinedione with 3-oxobutyl halides could be explored, leveraging methodologies from analogous compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Proton signals for the oxobutyl group (e.g., δ ~2.5 ppm for ketone protons) and dihydropyridazine NH (δ ~11–12 ppm) .

- IR Spectroscopy : Strong carbonyl stretches at ~1700–1750 cm⁻¹ for the 3,6-dione moiety .

- Mass Spectrometry (MS) : Molecular ion peaks confirming the molecular weight (e.g., calculated MW for C₈H₁₀N₂O₃: 182.18 g/mol).

- X-ray Crystallography : Resolves spatial configuration, as demonstrated for maleic hydrazide (triclinic P space group, Z=2) .

Q. How do substituents at the 1-position influence the physicochemical properties of dihydropyridazinediones?

- Structural Insights :

- Hydrophobicity : Aryl or alkyl groups (e.g., benzyl, oxobutyl) increase lipophilicity, affecting solubility. For example, 4-phenyl derivatives show Rf = 0.75 in 30% ethyl acetate/hexane, while bromo-substituted analogs have Rf = 0.47 .

- Thermal Stability : Methyl or bromo groups enhance stability, with melting points ranging from 157–246°C depending on substitution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for dihydropyridazinedione derivatives?

- Analytical Strategies :

- Solvent Effects : Deuterated DMSO vs. CDCl₃ can shift NH proton signals (e.g., δ 11.24 in DMSO vs. δ 3.53 for methyl groups in DMSO-d₆ ).

- Impurity Profiling : Use HPLC (e.g., C18 columns with UV detection) to isolate pure fractions, as applied in maleic hydrazide residue analysis .

- Cross-Validation : Compare experimental NMR with computational predictions (DFT calculations) or X-ray structures .

Q. What strategies enhance the bioactivity of this compound derivatives in pharmacological studies?

- Design Principles :

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., bromo at position 4) enhances electrophilicity, improving interactions with biological targets .

- Hybrid Molecules : Coupling with pharmacophores (e.g., chromene-3-carbonyl) via amidation or Mitsunobu reactions increases binding diversity .

- Biological Assays : Screen against serotonin receptors (5-HT subtypes) using radioligand displacement assays, as shown for arylpiperazine derivatives .

Q. What computational methods predict the binding affinity of dihydropyridazinedione derivatives to biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., serotonin receptors ).

- QSAR Models : Correlate substituent parameters (Hammett σ, LogP) with IC₅₀ values from kinase inhibition assays .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent.

Contradiction Analysis

- Synthetic Yields : Lower yields for 1-methyl derivatives (30% ) vs. 89–91% for 4-substituted analogs suggest steric hindrance or electronic effects at position 1. Mitigation includes using bulky base catalysts or microwave-assisted synthesis.

- Solubility Conflicts : Bromo-substituted derivatives exhibit poor aqueous solubility despite polar groups, necessitating co-solvents (e.g., DMSO:EtOH mixtures) for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.